Diammonium D-glucarate
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Overview
Description
Diammonium D-glucarate is a chemical compound with the molecular formula C₆H₁₆N₂O₈. It is the diammonium salt of D-glucaric acid, a naturally occurring substance found in various fruits and vegetables.
Preparation Methods
Diammonium D-glucarate can be synthesized through the reaction of D-glucaric acid with ammonia. One common method involves the acidification of monopotassium glucarate to produce glucaric acid, which is then reacted with a diamine to form the this compound salt . Industrial production methods may involve the use of methanolic hydrochloric acid to produce a mixture of methyl D-glucarate esters and glucaro-lactones, which are then converted to this compound .
Chemical Reactions Analysis
Diammonium D-glucarate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include methanolic hydrochloric acid and acetyl chloride. The major products formed from these reactions include methyl D-glucarate esters and glucaro-lactones . The compound’s reactivity is influenced by the presence of the ammonium groups, which can participate in hydrogen bonding and other interactions.
Scientific Research Applications
Diammonium D-glucarate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of sustainable materials, such as hydrogels and polymers . In biology and medicine, it has been studied for its potential to reduce cholesterol levels and suppress tumor development . Additionally, it is used in the food industry as a food additive and in the pharmaceutical industry as a therapeutic agent .
Mechanism of Action
The mechanism of action of diammonium D-glucarate involves its conversion to D-glucaric acid in the body. D-glucaric acid is a physiologic end-product of the D-glucuronic acid pathway in mammals and has been shown to bind to positively charged histones in necrotic tissues . This binding helps localize the compound in areas of tissue damage, making it useful for molecular imaging and therapeutic applications .
Comparison with Similar Compounds
Diammonium D-glucarate can be compared to other similar compounds, such as calcium D-glucarate, diindolylmethane (DIM), indole-3-carbinol (I3C), and sulforaphane. These compounds share some similar properties, such as their ability to impact estrogen metabolism and promote beneficial metabolic pathways . this compound is unique in its specific applications in molecular imaging and its potential for reducing cholesterol and suppressing tumor development .
Similar Compounds::- Calcium D-glucarate
- Diindolylmethane (DIM)
- Indole-3-carbinol (I3C)
- Sulforaphane
Properties
CAS No. |
84864-59-5 |
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Molecular Formula |
C6H16N2O8 |
Molecular Weight |
244.20 g/mol |
IUPAC Name |
diazanium;(2S,3S,4S,5R)-2,3,4,5-tetrahydroxyhexanedioate |
InChI |
InChI=1S/C6H10O8.2H3N/c7-1(3(9)5(11)12)2(8)4(10)6(13)14;;/h1-4,7-10H,(H,11,12)(H,13,14);2*1H3/t1-,2-,3-,4+;;/m0../s1 |
InChI Key |
LZWIOJIGSVGZID-SDFKWCIISA-N |
Isomeric SMILES |
[C@H]([C@@H]([C@@H](C(=O)[O-])O)O)([C@H](C(=O)[O-])O)O.[NH4+].[NH4+] |
Canonical SMILES |
C(C(C(C(=O)[O-])O)O)(C(C(=O)[O-])O)O.[NH4+].[NH4+] |
Origin of Product |
United States |
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